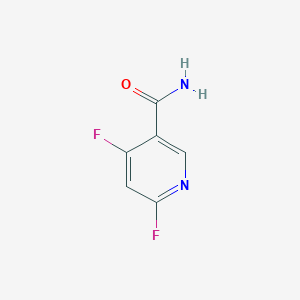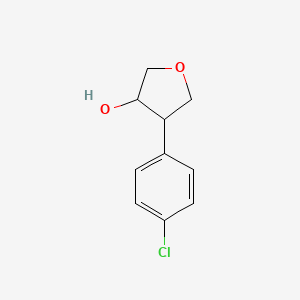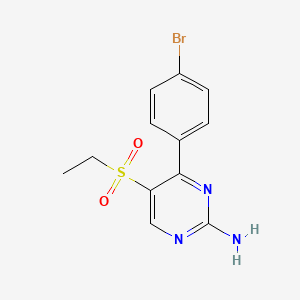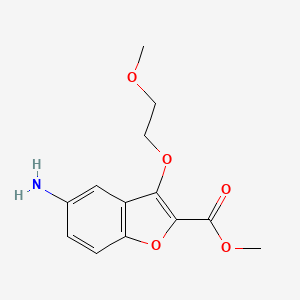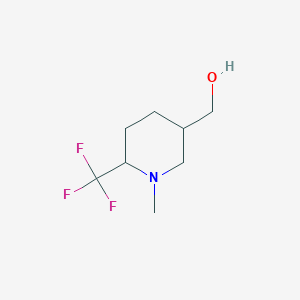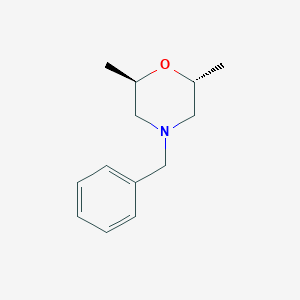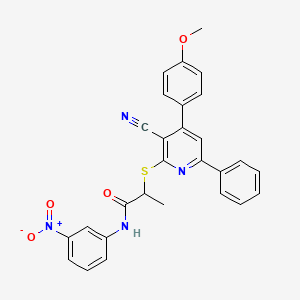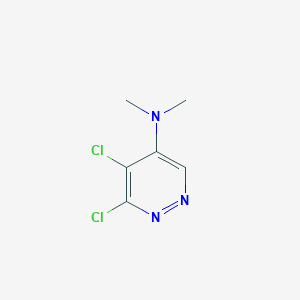
(6-Methylpyrimidine-2,4-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyrimidine-2,4-diyl)dimethanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two hydroxymethyl groups attached to the 2 and 4 positions of a 6-methylpyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyrimidine-2,4-diyl)dimethanol typically involves the reaction of 6-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism where the hydroxymethyl groups are introduced at the 2 and 4 positions of the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the addition of formaldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield. Purification of the product is achieved through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
(6-Methylpyrimidine-2,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 6-methylpyrimidine-2,4-dicarboxylic acid.
Reduction: Formation of 6-methylpyrimidine-2,4-diyldimethanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(6-Methylpyrimidine-2,4-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (6-Methylpyrimidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to metal ions and affecting enzymatic activities .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxy-6-methylpyridine: Similar in structure but with methoxy groups instead of hydroxymethyl groups.
2-Methyl-4,6-pyrimidinediol: Contains hydroxyl groups at the 4 and 6 positions instead of hydroxymethyl groups.
6-Methyluracil: A pyrimidine derivative with a similar core structure but different functional groups.
Uniqueness
(6-Methylpyrimidine-2,4-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-2-6(3-10)9-7(4-11)8-5/h2,10-11H,3-4H2,1H3 |
Clave InChI |
IIRPNOXTOZPIII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


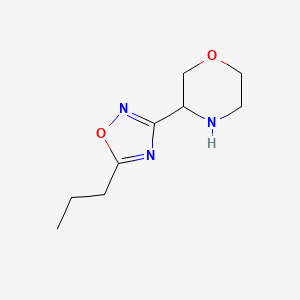
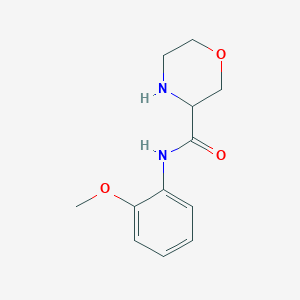
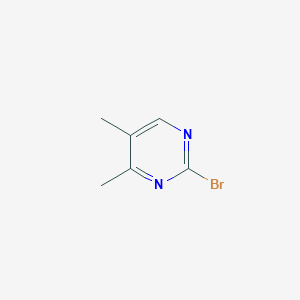
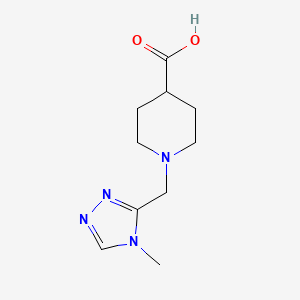
![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)
